6-(Fmoc-amino)-1-hexanol

Catalog No.
S715058
CAS No.
127903-20-2
M.F
C21H25NO3
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Fmoc-amino)-1-hexanol

CAS Number

127903-20-2

Product Name

6-(Fmoc-amino)-1-hexanol

IUPAC Name

9H-fluoren-9-ylmethyl N-(6-hydroxyhexyl)carbamate

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C21H25NO3/c23-14-8-2-1-7-13-22-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20,23H,1-2,7-8,13-15H2,(H,22,24)

InChI Key

VGXOJZUTHIGHPT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCO

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCO

Application in Polymer Science

Specific Scientific Field: This application falls under the field of Polymer Science .

Summary of the Application: “6-(Fmoc-amino)-1-hexanol” is used in the preparation of supramolecular gels through a co-assembly process with other amino acids or peptides . These gels are designed to support the repair of injuries or the age-related impaired structures or functions of living tissues .

Methods of Application: The preparation of these bionic hydrogels involves co-assembling “6-(Fmoc-amino)-1-hexanol” with other amino acids or peptides . Various characterization techniques such as DLS, FT-IR, SEM and fluorescence microscopy, rheology, and thermal analysis are used to assess the ability to co-assemble .

Results or Outcomes: Studies have confirmed that the supramolecular structure occurs through the formation of inter- and intramolecular physical bonds that ensure the formation of fibrils organized into 3D networks . The rheological data demonstrate and sustain the appearance of the co-assembly processes and the ability of the samples to act as low molecular weight gelators .

Application in Organic Synthesis

Specific Scientific Field: This application falls under the field of Organic Synthesis .

Summary of the Application: “6-(Fmoc-amino)-1-hexanol” is an important raw material and intermediate used in organic synthesis .

Methods of Application: The specific methods of application in organic synthesis would depend on the particular synthesis pathway being used.

Results or Outcomes: The outcomes of using “6-(Fmoc-amino)-1-hexanol” in organic synthesis would also depend on the specific synthesis pathway and the desired end product .

Application in Pharmaceuticals

Specific Scientific Field: This application falls under the field of Pharmaceuticals .

Summary of the Application: “6-(Fmoc-amino)-1-hexanol” is an important raw material and intermediate used in the synthesis of various pharmaceuticals .

Methods of Application: The specific methods of application in pharmaceutical synthesis would depend on the particular synthesis pathway being used .

Results or Outcomes: The outcomes of using “6-(Fmoc-amino)-1-hexanol” in pharmaceutical synthesis would also depend on the specific synthesis pathway and the desired end product .

Application in Agrochemicals

Specific Scientific Field: This application falls under the field of Agrochemicals .

Summary of the Application: “6-(Fmoc-amino)-1-hexanol” is an important raw material and intermediate used in the synthesis of various agrochemicals .

Methods of Application: The specific methods of application in agrochemical synthesis would depend on the particular synthesis pathway being used .

Results or Outcomes: The outcomes of using “6-(Fmoc-amino)-1-hexanol” in agrochemical synthesis would also depend on the specific synthesis pathway and the desired end product .

Application in Dyestuff

Specific Scientific Field: This application falls under the field of Dyestuff .

Summary of the Application: “6-(Fmoc-amino)-1-hexanol” is an important raw material and intermediate used in the synthesis of various dyestuffs .

Methods of Application: The specific methods of application in dyestuff synthesis would depend on the particular synthesis pathway being used .

Results or Outcomes: The outcomes of using “6-(Fmoc-amino)-1-hexanol” in dyestuff synthesis would also depend on the specific synthesis pathway and the desired end product .

Application in Interaction with Biosurfaces

Specific Scientific Field: This application falls under the field of Biochemistry .

Summary of the Application: “6-(Fmoc-amino)-1-hexanol” has been shown to interact with biosurfaces, such as phospholipid interfaces .

Methods of Application: The interaction of “6-(Fmoc-amino)-1-hexanol” with a model eukaryotic cell membrane has been explored .

Results or Outcomes: The formation of H-bonds between the “6-(Fmoc-amino)-1-hexanol” and the phospholipid molecules was assessed, demonstrating the crucial role of the hydroxyl group in enhancing the interaction with biosurfaces .

Application in Nanoscience

Specific Scientific Field: This application falls under the field of Nanoscience .

Summary of the Application: “6-(Fmoc-amino)-1-hexanol” has been shown to co-assemble with other molecules into nanovesicles that can act as catalysts . It has also been included in nanocomposite structures for drug delivery .

Methods of Application: The specific methods of application in nanoscience would depend on the particular synthesis pathway and the desired end product .

Results or Outcomes: The outcomes of using “6-(Fmoc-amino)-1-hexanol” in nanoscience would also depend on the specific synthesis pathway and the desired end product .

Application in Hydrogel Formation

Specific Scientific Field: This application falls under the field of Material Science .

Summary of the Application: “6-(Fmoc-amino)-1-hexanol” is used in the formation of physical hydrogels through a co-assembly process . These hydrogels have applications in various fields such as cell culturing, sensing, encapsulation, and electronic materials .

Methods of Application: The formation of these hydrogels involves co-assembling “6-(Fmoc-amino)-1-hexanol” with other compounds . Various characterization techniques are used to assess the stability and interaction of the compounds .

Results or Outcomes: The formation of these hydrogels has been confirmed, and their stability has been evaluated . The gel-like structure is evidenced by viscoelastic parameters in oscillatory shear conditions .

6-(Fmoc-amino)-1-hexanol is a chemical compound characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group on the sixth carbon of a hexanol chain. Its molecular formula is C₁₉H₂₅NO₃, with a molecular weight of approximately 339.43 g/mol. The Fmoc group is commonly used in peptide synthesis to protect amine groups, allowing for selective reactions without interference from the amino functionality. This compound serves as an important intermediate in the synthesis of peptides and other organic compounds due to its ability to act as a spacer arm in various

, primarily in peptide synthesis:

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using a solution of piperidine, allowing the free amine to participate in further reactions.
  • Coupling Reactions: It can undergo coupling with activated carboxylic acids or other electrophiles to form amides or peptides. This is often facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide or 1-hydroxybenzotriazole .
  • Cross-linking Reactions: The amino group can also engage in cross-linking reactions, making it useful for creating dendritic structures or polymer networks .

While specific biological activities of 6-(Fmoc-amino)-1-hexanol are not extensively documented, its derivatives and related compounds have shown potential in various biological applications. Compounds with similar structures are often evaluated for their roles in drug delivery systems, as spacers can influence the pharmacokinetics and bioavailability of therapeutic agents . Additionally, the presence of the Fmoc group allows for selective functionalization, which can be crucial in developing targeted therapies.

The synthesis of 6-(Fmoc-amino)-1-hexanol typically involves the following steps:

  • Starting Material: The process often begins with 1-hexanol or a related hexylamine derivative.
  • Fmoc Protection: The amino group is protected using Fmoc chloride in the presence of a base like triethylamine to form 6-(Fmoc-amino)-1-hexanol.
  • Purification: The product is purified through techniques such as column chromatography or recrystallization to obtain the desired purity level .

6-(Fmoc-amino)-1-hexanol finds applications primarily in:

  • Peptide Synthesis: It is extensively used as a building block in solid-phase peptide synthesis due to its ability to introduce flexibility and spacing within peptide chains.
  • Drug Development: Its derivatives are explored for use in drug delivery systems and as potential therapeutic agents.
  • Bioconjugation: The compound can serve as a linker for bioconjugation applications, facilitating the attachment of drugs or probes to biomolecules .

Interaction studies involving 6-(Fmoc-amino)-1-hexanol typically focus on its reactivity with various electrophiles and nucleophiles during peptide synthesis. These studies help elucidate the kinetics and mechanisms of coupling reactions, providing insights into optimizing conditions for desired outcomes. Additionally, studies may explore how modifications to the Fmoc group influence interaction profiles with biological targets .

Several compounds share structural similarities with 6-(Fmoc-amino)-1-hexanol, each exhibiting unique properties:

Compound NameStructureUnique Features
6-Amino-1-hexanolC₆H₁₅NOLacks Fmoc protection; simpler structure
Fmoc-LysineC₁₉H₂₅N₃O₄Contains an additional amino acid functionality
2-(Fmoc-amino)ethanolC₁₈H₂₃N₃O₃Shorter carbon chain; used for different peptide contexts
4-(Fmoc-amino)butanoic acidC₁₈H₂₃N₃O₄Contains a carboxylic acid group; useful for amide formation

The uniqueness of 6-(Fmoc-amino)-1-hexanol lies in its specific hexyl chain length combined with the Fmoc protection, which provides significant versatility in synthetic applications compared to other similar compounds .

XLogP3

3.8

Wikipedia

6-(Fmoc-amino)-1-hexanol

Dates

Modify: 2023-08-15

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